molecular formula C21H23N3O4S B11148000 1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B11148000
M. Wt: 413.5 g/mol
InChI Key: AANZORBQVUVWHJ-UHFFFAOYSA-N
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Description

1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound that features a combination of indole, piperazine, and methoxyphenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-indol-1-yl-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C21H23N3O4S/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-22(13-15-24)21(25)16-23-11-10-17-4-2-3-5-20(17)23/h2-11H,12-16H2,1H3

InChI Key

AANZORBQVUVWHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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